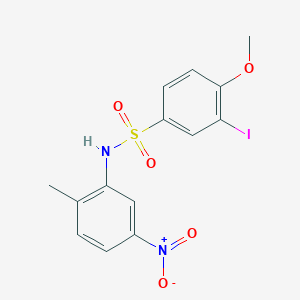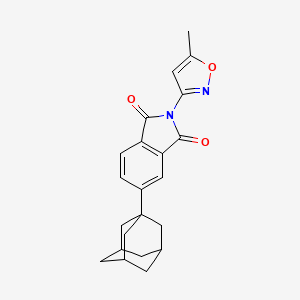
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamide
Übersicht
Beschreibung
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamide, also known as PFT-μ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of the p53 family of tumor suppressor proteins, which play a key role in regulating cell growth and preventing the development of cancer.
Wirkmechanismus
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ binds to the hydrophobic pocket of the p53 family of tumor suppressor proteins, preventing their interaction with the transcriptional co-activator p300/CBP. This results in the inhibition of the transcriptional activity of these proteins, leading to the sensitization of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ inhibits the transcriptional activity of the p53 family of tumor suppressor proteins, leading to the sensitization of cancer cells to chemotherapy and radiation therapy. Physiologically, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ induces apoptosis in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in lab experiments is its high potency and specificity for the p53 family of tumor suppressor proteins. This allows for precise targeting of these proteins in cancer cells, without affecting normal cells. However, one limitation of using 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ. One direction is the development of new analogs of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ that have improved solubility and potency. Another direction is the investigation of the potential use of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in combination with other cancer therapies, such as immunotherapy. Additionally, the study of the role of the p53 family of tumor suppressor proteins in other diseases, such as neurodegenerative diseases, could provide new insights into the potential therapeutic applications of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the p53 family of tumor suppressor proteins by 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to induce apoptosis in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(19-11-14-7-4-8-21-14)13-9-17-15(18-10-13)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7-8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQJKVUXIGEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-cyanophenyl)thio]benzoyl}phenylalaninamide](/img/structure/B4190472.png)

![N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4190483.png)
![3-dibenzo[b,d]furan-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4190486.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4190492.png)
![N-(2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4190497.png)

![N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4190517.png)

![3-(5-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4190533.png)

![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4190544.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4190555.png)